2-(Chloromethyl)-2-(methoxymethyl)oxane
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Overview
Description
2-(Chloromethyl)-2-(methoxymethyl)oxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a chloromethyl group and a methoxymethyl group attached to the oxane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(methoxymethyl)oxane can be achieved through several methods. One common approach involves the reaction of 2-(hydroxymethyl)-2-(methoxymethyl)oxane with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds as follows:
2-(Hydroxymethyl)-2-(methoxymethyl)oxane+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-(methoxymethyl)oxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxane ring can be reduced under specific conditions to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents are utilized.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
2-(Chloromethyl)-2-(methoxymethyl)oxane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-(methoxymethyl)oxane depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
2-(Chloromethyl)-2-(methoxymethyl)oxane can be compared with other similar compounds, such as:
2-(Chloromethyl)oxane: Lacks the methoxymethyl group, resulting in different reactivity and applications.
2-(Methoxymethyl)oxane:
2-(Bromomethyl)-2-(methoxymethyl)oxane: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to variations in reactivity and selectivity.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C8H15ClO2 |
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Molecular Weight |
178.65 g/mol |
IUPAC Name |
2-(chloromethyl)-2-(methoxymethyl)oxane |
InChI |
InChI=1S/C8H15ClO2/c1-10-7-8(6-9)4-2-3-5-11-8/h2-7H2,1H3 |
InChI Key |
UBWPCPCTLOQVHS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCCO1)CCl |
Origin of Product |
United States |
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